molecular formula C6H6BCl2NO2 B1374593 (5-Amino-2,4-dichlorophenyl)boronic acid CAS No. 948592-69-6

(5-Amino-2,4-dichlorophenyl)boronic acid

Cat. No.: B1374593
CAS No.: 948592-69-6
M. Wt: 205.83 g/mol
InChI Key: PBNYZHWDFGLNPP-UHFFFAOYSA-N
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Description

(5-Amino-2,4-dichlorophenyl)boronic acid is an organoboron compound characterized by the presence of both amino and dichlorophenyl groups attached to a boronic acid moiety

Mechanism of Action

Target of Action

(5-Amino-2,4-dichlorophenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be used in the Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are therefore the organic groups involved in these reactions .

Mode of Action

In the Suzuki-Miyaura coupling, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key biochemical pathway affected by this compound . This pathway involves the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds . The downstream effects of this pathway include the creation of a variety of organoboron reagents, which have been tailored for application under specific Suzuki-Miyaura coupling conditions .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability, may be influenced by its stability in aqueous environments .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a participant in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is known to be exceptionally mild and functional group tolerant . Additionally, the stability of boronic acids and their esters in water can impact the compound’s action . Therefore, factors such as pH, temperature, and the presence of other chemical groups can significantly affect the compound’s action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2,4-dichlorophenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dichloroaniline, which serves as the precursor.

    Borylation Reaction: The key step involves the borylation of 2,4-dichloroaniline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2,4-dichlorophenyl)boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

    Substitution: The amino and dichloro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-2,4-dichlorophenyl)boronic acid is widely used in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop boron-containing drugs. Boronic acids are known for their ability to inhibit proteases and other enzymes, making them potential candidates for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the amino and dichloro substituents, making it less versatile in certain reactions.

    (4-Amino-2,6-dichlorophenyl)boronic Acid: Similar structure but with different substitution pattern, which can affect its reactivity and applications.

    (3-Amino-4-chlorophenyl)boronic Acid: Another related compound with different substitution, leading to variations in chemical behavior.

Uniqueness

(5-Amino-2,4-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro groups, which provide additional sites for functionalization and can influence the compound’s reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to develop new materials, drugs, and chemical processes.

Properties

IUPAC Name

(5-amino-2,4-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BCl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYZHWDFGLNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681724
Record name (5-Amino-2,4-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948592-69-6
Record name (5-Amino-2,4-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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